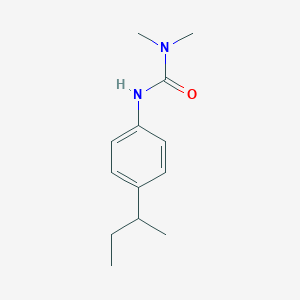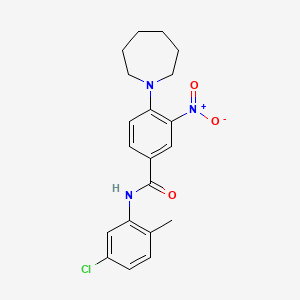
N-(2-hydroxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide
Descripción general
Descripción
N-(2-hydroxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as HPI-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide involves the inhibition of certain enzymes and pathways within cells. Specifically, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cellular differentiation. By inhibiting HDAC activity, this compound can alter gene expression patterns and induce changes in cellular function.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the protection of neurons from damage and degeneration, and the modulation of the immune response. Additionally, this compound has been found to have anti-inflammatory effects, reducing inflammation in a variety of contexts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-hydroxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is its wide range of potential applications, making it a versatile tool for researchers across a variety of fields. Additionally, this compound has been extensively studied and its mechanism of action is well-understood, making it a reliable and predictable compound to work with. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain contexts.
Direcciones Futuras
There are a number of potential future directions for research on N-(2-hydroxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide. One area of interest is the development of new cancer treatments based on the compound's ability to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the compound's neuroprotective effects and potential applications in neurodegenerative diseases. Finally, there is potential for the development of new treatments for autoimmune diseases based on this compound's ability to modulate the immune response.
Aplicaciones Científicas De Investigación
N-(2-hydroxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurology, and immunology. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. In neurology, this compound has been shown to have neuroprotective effects, protecting neurons from damage and degeneration. In immunology, this compound has been found to modulate the immune response, potentially leading to the development of new treatments for autoimmune diseases.
Propiedades
IUPAC Name |
N-(2-hydroxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5/c1-10-8-16(21-27-10)22-18(25)12-7-6-11(9-13(12)19(22)26)17(24)20-14-4-2-3-5-15(14)23/h2-9,23H,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMOZZGKEOKXDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4199356.png)
![2-(5-ethyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B4199358.png)
![2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4199364.png)
![methyl N-{[(2,4-dichlorophenyl)amino]carbonyl}phenylalaninate](/img/structure/B4199372.png)
![2-{3-methyl-1-[2-(4-morpholinyl)ethyl]-1H-1,2,4-triazol-5-yl}phenol hydrochloride](/img/structure/B4199377.png)
![2-(4-benzyl-1-piperidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4199391.png)
![1-[2-(1-piperidinyl)ethyl]-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4199396.png)


![6,8-dimethyl-4-[4-(4-morpholinylsulfonyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4199415.png)
![3-[(3-bromophenyl)amino]-1-(4-fluorophenyl)-3-phenyl-1-propanone](/img/structure/B4199419.png)

![N-[4-(aminosulfonyl)phenyl]-2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B4199428.png)
![2-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4199431.png)